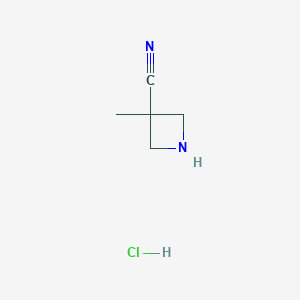

3-Methylazetidine-3-carbonitrile hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylazetidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.ClH/c1-5(2-6)3-7-4-5;/h7H,3-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXJKYVRMRUVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726988 | |

| Record name | 3-Methylazetidine-3-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936850-33-8 | |

| Record name | 3-Methylazetidine-3-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylazetidine-3-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methylazetidine-3-carbonitrile Hydrochloride: A Technical Guide for Advanced Chemical Synthesis

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, strained four-membered nitrogen-containing heterocycles, particularly azetidines, have emerged as pivotal building blocks.[1] Their inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance metabolic stability, improve solubility, and provide precise vectoral orientations for interacting with biological targets.[1] 3-Methylazetidine-3-carbonitrile hydrochloride (CAS No. 936850-33-8) is a prime exemplar of a functionalized azetidine synthon, strategically designed for facile elaboration into more complex molecular entities.[2] This guide provides an in-depth examination of its chemical properties, synthetic utility, and safe handling, tailored for researchers and professionals in drug development and organic synthesis.

Physicochemical and Structural Properties

This compound is a white to off-white solid, valued for its stability and handling characteristics as a hydrochloride salt.[2] The presence of the salt form enhances its solubility in polar solvents, a crucial attribute for its application in various reaction media.

| Property | Value | Source(s) |

| CAS Number | 936850-33-8 | [2][3] |

| Molecular Formula | C₅H₉ClN₂ | [2] |

| Molecular Weight | 132.59 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Storage | 2-8°C, under inert gas | [2] |

Molecular Structure and Logic

The structure of 3-Methylazetidine-3-carbonitrile features a quaternary carbon center within the azetidine ring, substituted with both a methyl and a nitrile group. This arrangement is key to its synthetic versatility. The nitrile group serves as a versatile functional handle, capable of transformation into amines, carboxylic acids, amides, or tetrazoles, thus opening avenues to a diverse range of derivatives. The methyl group at the 3-position provides steric influence and can play a role in modulating the binding of derivative compounds to their biological targets.

Caption: Structure of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple. The diastereotopic protons on the azetidine ring carbons (C2 and C4) adjacent to the nitrogen will likely appear as complex multiplets due to geminal and vicinal coupling. The protonated nitrogen may lead to a broadening of adjacent proton signals.

-

Azetidine Ring Protons (CH₂): Expected in the range of 3.5-4.5 ppm. These protons are deshielded due to the adjacent electropositive nitrogen atom of the hydrochloride salt.[4]

-

Methyl Protons (CH₃): A singlet is expected in the range of 1.5-2.0 ppm.

-

Amine Proton (NH₂⁺): A broad singlet is anticipated, with a chemical shift that can vary significantly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide clear signals for each of the five carbon atoms in the molecule.

-

Nitrile Carbon (C≡N): Expected to appear in the range of 115-125 ppm.[5]

-

Quaternary Carbon (C-3): The carbon bearing the methyl and nitrile groups will likely have a chemical shift in the range of 35-50 ppm.

-

Azetidine Ring Carbons (C-2, C-4): These carbons adjacent to the nitrogen are expected in the 45-60 ppm range.[5]

-

Methyl Carbon (CH₃): The methyl carbon should appear in the upfield region, typically between 15-25 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for confirming the presence of key functional groups.

-

Nitrile Stretch (C≡N): A sharp, medium-intensity absorption is expected in the 2240-2260 cm⁻¹ region.[7]

-

N-H Stretch: A broad and strong absorption band is anticipated in the 2400-3200 cm⁻¹ range, characteristic of an amine hydrochloride salt.

-

C-H Stretch: Absorptions for the alkyl C-H bonds will be observed in the 2850-3000 cm⁻¹ range.[7]

Mass Spectrometry

In mass spectrometry, the molecular ion peak for the free base (C₅H₈N₂) would be observed at m/z 96.07. Fragmentation patterns would likely involve the loss of the nitrile group (M-26) or cleavage of the azetidine ring.[8]

Reactivity and Synthetic Applications

The synthetic utility of this compound is rooted in the reactivity of both the azetidine ring and the nitrile functionality.

Caption: Synthetic pathways for 3-Methylazetidine-3-carbonitrile.

Nitrile Group Chemistry

The nitrile group is a versatile precursor to several important functionalities in drug molecules:

-

Reduction to Amines: The nitrile can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This aminomethyl group is a common feature in many bioactive compounds.

-

Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid, providing a handle for amide bond formation or other modifications.

-

Formation of Tetrazoles: The nitrile can undergo [3+2] cycloaddition with sodium azide to form a tetrazole ring, a well-known bioisostere for carboxylic acids in medicinal chemistry.

Azetidine Ring Reactivity

The secondary amine of the azetidine ring is a key site for derivatization:

-

N-Functionalization: The nitrogen can be readily alkylated, acylated, or arylated to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships (SAR).

-

Ring Stability: While azetidines are strained, they are generally stable under many synthetic conditions. Ring-opening reactions typically require harsh conditions or specific activation.[9]

Representative Synthesis Protocol

A common and efficient route to this compound involves the deprotection of its N-Boc protected precursor, tert-butyl 3-cyano-3-methylazetidine-1-carboxylate.

Step 1: Deprotection of tert-butyl 3-cyano-3-methylazetidine-1-carboxylate

-

Reaction Setup: In a suitable reaction vessel, dissolve tert-butyl 3-cyano-3-methylazetidine-1-carboxylate in a solvent such as dioxane or methanol.

-

Acid Addition: Add a solution of hydrochloric acid (e.g., 4M in dioxane or concentrated HCl in methanol) to the reaction mixture at room temperature. The choice of acidic conditions is crucial to efficiently cleave the Boc protecting group without promoting side reactions.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by a suitable analytical technique such as TLC or LC-MS until the starting material is fully consumed.

-

Work-up and Isolation: Upon completion, the product often precipitates from the reaction mixture as the hydrochloride salt. The solid can be collected by filtration, washed with a non-polar solvent like diethyl ether or hexane to remove any organic impurities, and dried under vacuum to yield this compound.

Applications in Drug Discovery

The azetidine motif is present in several FDA-approved drugs, highlighting its importance in modern pharmaceutical development.[1] For instance, drugs like baricitinib and cobimetinib incorporate azetidine rings to enhance their pharmacokinetic profiles and target engagement.[1] this compound serves as a valuable starting material for the synthesis of novel drug candidates, particularly those targeting the central nervous system (CNS) and kinase inhibitors.[10] Its rigid structure and the versatile nitrile handle make it an ideal scaffold for building libraries of compounds for high-throughput screening and lead optimization.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation, as well as respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. As recommended, storage at 2-8°C under an inert atmosphere is ideal to maintain its integrity.[2]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value building block for the synthesis of complex, biologically active molecules. Its unique structural features, combining the conformational constraint of the azetidine ring with the synthetic versatility of the nitrile group, make it a powerful tool for medicinal chemists and drug development professionals. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for unlocking its full potential in the creation of next-generation therapeutics.

References

-

ResearchGate. (n.d.). 1H-Chemical Shifts and Selected 1H, 1H-Coupling Constants. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Ethylazetidine-3-carbonitrile hydrochloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.

-

Methylamine Supplier. (n.d.). Azetidine-3-Carbonitrile Hcl. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Vanderbilt University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

-

Thieme. (n.d.). 3. 1H NMR Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). US9139593B2 - Azetidine compounds, compositions and methods of use.

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). The MS² spectra and fragmentation pattern of three metabolites. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

RSC Publishing. (2021, July 6). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Retrieved from [Link]

-

University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylazetidine hydrochloride. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

- Google Patents. (n.d.). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.

- Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

-

PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

- Google Patents. (n.d.). EP0299513A1 - Azetidine derivatives, compositions and their use.

-

CORE. (n.d.). Synthesis of 3,3-Diarylazetidines. Retrieved from [Link]

-

PMC. (n.d.). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of 1-3 recorded in KBr pellets at 293 K. Retrieved from [Link]

-

ResearchGate. (2014, June). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Retrieved from [Link]

-

ResearchGate. (2025, August 6). FT-IR, FT-Raman Spectra and Ab Initio HF, DFT Vibrational Analysis of P-methyl acetanilide. Retrieved from [Link]

-

Universität Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. 936850-33-8|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Methylazetidine-3-carbonitrile hydrochloride (CAS 936850-33-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its unique structural and physicochemical properties, including high ring strain, sp³-rich character, and conformational rigidity, offer advantages in designing novel therapeutics with improved pharmacokinetic profiles, such as enhanced metabolic stability, solubility, and receptor selectivity.[1][2][3] This guide provides a comprehensive technical overview of a key derivative, 3-Methylazetidine-3-carbonitrile hydrochloride, a valuable building block for the synthesis of complex nitrogen-containing molecules with potential applications in drug discovery.[4][5]

Chemical and Physical Properties

This compound is a crystalline solid that is soluble in polar solvents like water.[4] Its hydrochloride salt form enhances stability and ease of handling in a laboratory setting.[4]

| Property | Value | Source |

| CAS Number | 936850-33-8 | [6] |

| Molecular Formula | C₅H₉ClN₂ | [4][5] |

| Molecular Weight | 132.59 g/mol | [4][5] |

| IUPAC Name | 3-methylazetidine-3-carbonitrile;hydrochloride | [6] |

| SMILES | CC1(CNC1)C#N.Cl | [7] |

| Appearance | Solid | [1] |

| Storage | 2-8°C, under inert gas | [5] |

Synthesis Strategies

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two primary strategies are outlined below.

Nucleophilic Substitution of a 3-Halo-3-methylazetidine Precursor

A common and effective method for the introduction of the nitrile functionality at the 3-position of the azetidine ring is through a nucleophilic substitution reaction. This approach involves the displacement of a halide, typically bromide, from a 3-halo-3-methylazetidine derivative with a cyanide salt.[8][9][10]

Reaction Scheme:

Sources

- 1. 1-Boc-Azetidine-3-yl-methanol synthesis - chemicalbook [chemicalbook.com]

- 2. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 3. Azetidines - Enamine [enamine.net]

- 4. This compound [myskinrecipes.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. thieme-connect.com [thieme-connect.com]

- 7. studylib.net [studylib.net]

- 8. researchgate.net [researchgate.net]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chemistrystudent.com [chemistrystudent.com]

An In-Depth Technical Guide to 3-Methylazetidine-3-carbonitrile Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rising Prominence of Strained Heterocycles in Medicinal Chemistry

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged motif in contemporary drug design.[1] Its inherent ring strain and constrained geometry offer a unique three-dimensional exit vector profile compared to larger, more flexible saturated heterocycles.[1] This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the presence of the nitrogen atom provides a handle for modulating physicochemical properties such as solubility and basicity, which are critical for optimizing pharmacokinetic profiles. This guide focuses on a specific, valuable derivative: 3-Methylazetidine-3-carbonitrile hydrochloride, a versatile building block for the synthesis of novel therapeutics.

Molecular Structure and Physicochemical Properties

1.1. Chemical Identity

-

Systematic Name: this compound

-

CAS Number: 936850-33-8

-

Molecular Formula: C₅H₉ClN₂

-

Molecular Weight: 132.59 g/mol

-

Structure:

1.2. Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug discovery. The following table summarizes key predicted and experimental parameters for this compound.

| Property | Value | Source |

| pKa | ~8.5 (predicted for the azetidinium ion) | ChemAxon |

| LogP | ~0.2 (predicted for the free base) | ChemAxon |

| Topological Polar Surface Area (TPSA) | 35.8 Ų (for the free base) | PubChem[2] |

| Solubility | Soluble in water and polar organic solvents | Generic knowledge |

| Appearance | White to off-white solid | Generic knowledge |

| Storage | Store at 2-8°C under an inert atmosphere | MySkinRecipes[3] |

The hydrochloride salt form significantly enhances the aqueous solubility of the otherwise moderately lipophilic free base, facilitating its use in a variety of reaction conditions. The azetidine nitrogen's pKa suggests that at physiological pH, a significant portion of the molecule will exist in its protonated, charged form, which can have profound implications for cell permeability and target engagement.

Synthesis and Mechanistic Considerations

The synthesis of 3-substituted azetidines can be challenging due to the inherent ring strain. However, several robust methods have been developed. A plausible and efficient synthesis of this compound is proposed below, based on established methodologies for related compounds.

2.1. Proposed Synthetic Workflow

Caption: Proposed mass fragmentation pattern for 3-Methylazetidine-3-carbonitrile.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not merely a chemical curiosity; it is a valuable building block for the synthesis of biologically active molecules. The 3,3-disubstituted azetidine motif is particularly sought after as it introduces a stereocenter and allows for the projection of substituents in well-defined vectors.

4.1. As a Scaffold for Novel Therapeutics

The nitrile group in this compound is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This allows for the introduction of a wide range of pharmacophoric groups.

-

Kinase Inhibitors: The azetidine scaffold has been incorporated into numerous kinase inhibitors. The rigid framework can help to correctly orient key binding elements within the ATP-binding pocket of kinases.

-

Central Nervous System (CNS) Agents: The ability of the azetidine ring to improve metabolic stability and solubility makes it an attractive scaffold for CNS-penetrant drugs. A related compound, 3-Ethylazetidine-3-carbonitrile hydrochloride, is noted for its use in developing APIs targeting CNS disorders. [4]* Antiviral and Antibacterial Agents: The unique structural features of azetidines have been exploited in the development of novel antimicrobial agents.

4.2. Case Studies from Patent Literature

While specific examples incorporating the 3-methyl-3-carbonitrile moiety are often proprietary, the broader class of 3-substituted azetidines is prevalent in the patent literature, highlighting their importance in drug discovery programs. For instance, various patents describe the use of functionalized azetidines in the synthesis of inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of diabetes. [5]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling this compound.

5.1. Hazard Identification

According to the Safety Data Sheet (SDS), this compound is classified as:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation. [6] 5.2. Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

5.3. Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration at 2-8°C under an inert atmosphere is recommended. [3]

Conclusion and Future Outlook

This compound represents a confluence of desirable features for a medicinal chemistry building block: a strained, rigid scaffold that imparts favorable pharmacokinetic properties, and a versatile functional group for further elaboration. As the demand for novel, three-dimensional chemical matter continues to grow in the pharmaceutical industry, the utility of such thoughtfully designed building blocks will only increase. The synthetic and analytical roadmap provided in this guide is intended to empower researchers to confidently incorporate this valuable reagent into their drug discovery programs, paving the way for the next generation of innovative therapeutics.

References

-

Singh, G. S., & D'hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2569–2581. [Link]

-

PubChem. 3-Azetidinecarbonitrile. [Link]

-

MySkinRecipes. This compound. [Link]

- Pfizer Inc. (2005). Patent No. US 2005/0256310 A1.

-

CASPRE - 13C NMR Predictor. [Link]

-

PubChem. 3-Azetidinecarbonitrile. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

MySkinRecipes. 3-Ethylazetidine-3-carbonitrile hydrochloride. [Link]

- Google Patents.

- Google Patents.

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

MySkinRecipes. This compound. [Link]

Sources

- 1. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Azetidinecarbonitrile | C4H6N2 | CID 22132384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 936850-33-8|this compound|BLD Pharm [bldpharm.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US8207355B2 - Method for preparing azetidine derivatives - Google Patents [patents.google.com]

Physicochemical Characterization of 3-Methylazetidine-3-carbonitrile hydrochloride: A Guide for Drug Development Professionals

An In-Depth Technical Guide:

Introduction

3-Methylazetidine-3-carbonitrile hydrochloride is a key heterocyclic building block in modern medicinal chemistry. Its rigid four-membered azetidine core, combined with the versatile nitrile functional group, makes it a valuable scaffold for designing novel therapeutic agents.[1] The azetidine ring provides a three-dimensional vector for substituent placement, which is crucial for optimizing ligand-receptor interactions, while the nitrile group can act as a hydrogen bond acceptor, a precursor to amines or carboxylic acids, or a bioisostere for other functional groups.[2][3]

As a hydrochloride salt, the compound's properties, such as solubility and stability, are significantly altered compared to its free base form. For researchers in drug discovery and development, a comprehensive understanding of its physical and chemical properties is not merely academic; it is a prerequisite for its effective use in synthesis, formulation, and biological screening. Accurate characterization ensures reproducibility in experimental results, informs decisions on reaction conditions, and is foundational for any subsequent development activities.

This guide provides a technical framework for the thorough physicochemical characterization of this compound. It moves beyond a simple listing of properties to explain the causality behind the selection of analytical methods and provides robust, step-by-step protocols designed to generate reliable and reproducible data.

Compound Identity and Core Physicochemical Properties

A precise identification of the material is the first step in any scientific investigation. The fundamental identifiers for this compound are summarized below.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| IUPAC Name | 3-methylazetidine-3-carbonitrile;hydrochloride | [4][5] |

| CAS Number | 936850-33-8 | [4][5] |

| Molecular Formula | C₅H₉ClN₂ | [4][5] |

| Molecular Weight | 132.59 g/mol | [4][5] |

| SMILES | N#CC1(C)CNC1.[H]Cl | [4] |

| Structure |  |

Table 2: Physical and Chemical Properties

| Property | Value / Expected Result | Rationale & Significance |

| Appearance | White to off-white solid | [5] |

| Melting Point | Experimental determination required. Expected to be >150 °C. | A sharp, defined melting range is a strong indicator of high purity. Broad ranges suggest impurities or decomposition. |

| Solubility | Experimental determination required. Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) and DMSO. | Solubility dictates its utility in various reaction conditions and is the first step in developing aqueous formulations for biological assays. |

| Stability | Stable under recommended storage. Susceptible to degradation from strong acids, bases, and oxidizing agents.[6] | Understanding stability is critical for preventing degradation during storage and reactions. The nitrile group can be susceptible to hydrolysis, and the strained azetidine ring can be prone to opening under harsh conditions.[2][6] |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen).[5] | Refrigeration and inert atmosphere mitigate the risk of degradation from atmospheric moisture and reactive gases, preserving the compound's integrity.[6][7] |

A Multi-Technique Strategy for Robust Characterization

Characterizing a small molecule hydrochloride salt like 3-Methylazetidine-3-carbonitrile requires a multi-faceted analytical approach. This is not merely for confirmation but to build a complete, validated profile of the material's identity, purity, and behavior.

The rationale for this integrated strategy is rooted in the compound's specific chemical nature:

-

Hygroscopicity: As a hydrochloride salt, the material may absorb atmospheric moisture, which can affect its apparent weight, stability, and performance in reactions.

-

Functional Group Reactivity: The electrophilic carbon of the nitrile group and the strained azetidine ring present potential sites for degradation.[2][6] Analytical methods must be chosen to avoid inducing these changes. For instance, high temperatures in gas chromatography could cause decomposition, making liquid chromatography the preferred method for purity analysis.[8]

-

Purity Profile: Impurities may arise from the synthesis (e.g., starting materials, side-products) or degradation. A single technique is rarely sufficient to identify and quantify all potential impurities. Orthogonal methods, such as HPLC and NMR, provide a more complete picture.

The following sections detail the essential experimental protocols.

Experimental Protocols for Physicochemical Characterization

These protocols are designed to be self-validating, providing not just data, but confidence in that data.

Visual Characterization

A simple but crucial first step.

-

Procedure: Place a small amount of the sample on a clean, white surface or in a clear vial.

-

Observation: Record the appearance (e.g., crystalline, amorphous powder), color, and uniformity.

-

Causality: Any deviation from the expected "white to off-white solid" (e.g., discoloration to yellow or brown, presence of dark specks) could indicate degradation or significant impurities and should trigger further investigation.[7]

Melting Point Determination (Capillary Method)

This classic technique remains a cornerstone for assessing purity.

-

Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Finely crush the sample into a powder.

-

Loading: Tightly pack the dry powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in a calibrated melting point apparatus.

-

Heating: Use a rapid heating rate (e.g., 10-15 °C/min) for an initial approximate determination. For the precise measurement, use a new sample and heat rapidly to within 15-20 °C of the approximate melting point, then slow the heating rate to 1-2 °C/min.

-

Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.

-

Trustworthiness: A pure, crystalline solid will exhibit a sharp melting range of <2 °C. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and depress the melting point.

Aqueous Solubility Assessment (Thermodynamic Shake-Flask Method)

This protocol determines the equilibrium solubility, a critical parameter for drug development.

-

Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., deionized water, Phosphate-Buffered Saline pH 7.4) in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A magnetic stirrer or shaker can be used.

-

Phase Separation: Allow the suspension to settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling & Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with the mobile phase to be used for analysis.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method (see section 4.5) against a calibration curve prepared from known concentrations of the compound.

-

Causality: This shake-flask method is considered the gold standard for thermodynamic solubility because it ensures the solution is truly saturated. Quantifying via HPLC is more accurate than methods relying on visual disappearance of the solid, as it is not subject to human error and can measure solubility over a wide dynamic range.

Structural Elucidation and Confirmation

4.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure confirmation.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often a good choice for hydrochloride salts.

-

¹H NMR Acquisition:

-

Expected Signals: Protons on the azetidine ring will appear as multiplets in the aliphatic region (~3-4 ppm). The methyl group will be a singlet (~1.5 ppm). The N-H proton of the azetidinium ion may be a broad signal or exchange with D₂O.

-

Significance: The integration of these signals should correspond to the number of protons in each environment, confirming the ratio of the different groups.

-

-

¹³C NMR Acquisition:

-

Expected Signals: The nitrile carbon (C≡N) is distinctive, appearing around 120 ppm. The quaternary carbon attached to the methyl and nitrile groups will be further downfield than the other ring carbons. The methyl carbon will be upfield.

-

Significance: Confirms the carbon skeleton and the presence of key functional groups.

-

-

Trustworthiness: Comparing the acquired spectra with reference spectra or predicted shifts provides definitive structural confirmation. The absence of significant unassigned signals is a strong indicator of high purity.[7]

4.4.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is excellent for rapidly confirming the presence of key functional groups.

-

Sample Preparation: The analysis is typically performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

-

Interpretation:

-

C≡N Stretch: A sharp, moderately intense peak is expected in the 2240-2260 cm⁻¹ region. Its presence is highly characteristic of the nitrile group.[9]

-

N-H Stretch: A broad absorption band is expected in the 2400-3200 cm⁻¹ range, characteristic of the ammonium (R₂NH₂⁺) salt.

-

C-H Stretch: Peaks just below 3000 cm⁻¹ corresponding to aliphatic C-H bonds.

-

-

Causality: FTIR provides a molecular "fingerprint." While not quantitative, it is a fast and conclusive method for identity confirmation, especially for verifying the presence of the crucial nitrile functionality.[10]

4.4.3 High-Resolution Mass Spectrometry (HRMS)

HRMS provides an exact mass measurement, confirming the elemental composition.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile/water.

-

Analysis: Infuse the sample directly into an ESI-TOF or ESI-Orbitrap mass spectrometer operating in positive ion mode.

-

Interpretation: The primary species observed will be the protonated free base [M+H]⁺.

-

Expected m/z: The monoisotopic mass of the free base (C₅H₈N₂) is 96.0688 Da. The observed m/z for [M+H]⁺ should be 97.0760.[11]

-

-

Trustworthiness: An observed mass that matches the theoretical mass to within 5 ppm provides extremely high confidence in the elemental composition of the molecule, distinguishing it from other potential isomers or compounds with the same nominal mass.

Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is the workhorse for purity determination and impurity profiling in the pharmaceutical industry.[8]

-

System Preparation: Use an HPLC system with a UV detector. A C18 stationary phase column is a common starting point.

-

Mobile Phase: A typical mobile phase would consist of (A) 0.1% Formic Acid or Trifluoroacetic Acid in Water and (B) 0.1% Acid in Acetonitrile. The acidic modifier ensures good peak shape for the amine.

-

Method Development (Gradient):

-

Start with a broad gradient (e.g., 5% to 95% B over 15 minutes) to elute all components.

-

Set the UV detector to a wavelength where the compound has some absorbance (e.g., ~210 nm), as nitriles have a weak chromophore.

-

-

Optimization: Adjust the gradient based on the initial run to achieve good resolution between the main peak and any impurities.

-

System Suitability: Before analysis, inject a standard solution multiple times to ensure the system is performing correctly. Key parameters include retention time reproducibility (<1% RSD), peak area reproducibility (<2% RSD), and tailing factor (ideally between 0.9 and 1.5).

-

Analysis: Prepare the sample at a known concentration (e.g., 1 mg/mL) and inject. Purity is typically reported as the area percent of the main peak relative to the total area of all peaks.

Stability, Handling, and Storage

Handling Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[6]

-

Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents, which can cause decomposition.[6] The hydrochloride salt form provides some protection against adventitious base-catalyzed reactions, but deliberate exposure should be avoided.

Storage Conditions

-

Temperature: Store in a refrigerator at 2-8°C.[5] Low temperatures slow the rate of potential decomposition reactions.

-

Atmosphere: Store under an inert gas like argon or nitrogen.[5] This is a critical precaution. The azetidine nitrogen can be sensitive to oxidation, and the compound's potential hygroscopicity is mitigated by preventing exposure to moist air.[6][7]

-

Container: Use a tightly sealed container to prevent moisture ingress.

Workflow Visualization: Physicochemical Characterization

The following diagram illustrates the logical workflow for a comprehensive characterization of a new batch of this compound.

Caption: Logical workflow for the characterization of 3-Methylazetidine-3-carbonitrile HCl.

Conclusion

This compound is a valuable reagent whose utility is directly dependent on its quality. A thorough characterization, as outlined in this guide, is essential for any researcher intending to use it. By employing a multi-technique approach that combines spectroscopic identification (NMR, MS, FTIR) with quantitative assessments of purity (HPLC) and physical behavior (melting point, solubility), scientists can proceed with confidence. This rigorous validation ensures the integrity of the starting material, leading to more reliable, reproducible, and ultimately successful research and development outcomes.

References

- MySkinRecipes. 3-Ethylazetidine-3-carbonitrile hydrochloride.

- Fiveable. Chemistry of Nitriles | Organic Chemistry Class Notes.

- ChemicalBook. Azetidine - Safety Data Sheet.

- BLD Pharm. 936850-33-8|this compound.

- Smolecule. Buy 3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride.

- Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine.

- ResearchGate. Preparation and reactivity of some stable nitrile oxides and nitrones.

- Apollo Scientific. Azetidine.

- Benchchem. Stability and proper storage conditions for aziridine compounds.

- PubChemLite. This compound (C5H8N2).

- ChemicalBook. 3-METHYL-3-AZETIDINECARBONITRILE HYDROCHLORIDE | 936850-33-8.

- Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development.

- BYJU'S. Nitriles- Structure.

- LibreTexts. (2025). 20.7: Chemistry of Nitriles.

- Turito. (2022). Nitriles - Structure, Properties Reactions, and Uses.

- Pacific BioLabs. Identity and Purity - Small Molecules.

Sources

- 1. 3-Ethylazetidine-3-carbonitrile hydrochloride [myskinrecipes.com]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 936850-33-8|this compound|BLD Pharm [bldpharm.com]

- 5. 3-METHYL-3-AZETIDINECARBONITRILE HYDROCHLORIDE | 936850-33-8 [amp.chemicalbook.com]

- 6. Azetidine - Safety Data Sheet [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. pacificbiolabs.com [pacificbiolabs.com]

- 11. PubChemLite - this compound (C5H8N2) [pubchemlite.lcsb.uni.lu]

- 12. chemos.de [chemos.de]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Introduction: The Strategic Importance of 3-Methylazetidine-3-carbonitrile hydrochloride in Modern Drug Discovery

An In-depth Technical Guide to the Solubility of 3-Methylazetidine-3-carbonitrile hydrochloride

This compound is a notable heterocyclic compound that has garnered interest in medicinal chemistry. Its rigid four-membered azetidine ring, a desirable feature for enhancing metabolic stability and three-dimensionality, makes it a valuable building block in the design of novel therapeutics.[1] The presence of a nitrile group and its formulation as a hydrochloride salt further influence its physicochemical properties, which are critical for its application in drug development.

A thorough understanding of the solubility of this compound is paramount for researchers and drug development professionals. Solubility fundamentally impacts a compound's bioavailability, formulation feasibility, and its behavior in various biological and chemical assays. This guide provides a comprehensive overview of the predicted solubility profile of this compound, detailed experimental protocols for its empirical determination, and a framework for the analysis and interpretation of the resulting data. While specific quantitative solubility data for this compound is not widely published, this guide offers a robust methodology for its determination, grounded in established scientific principles.

Predicted Solubility Profile: A-Data-Driven Hypothesis

The molecular structure of this compound suggests a nuanced solubility profile. The presence of the polar azetidine ring and the nitrile group, coupled with its hydrochloride salt form, indicates a predisposition for solubility in aqueous and polar protic solvents. The hydrochloride salt form, in particular, is expected to significantly enhance aqueous solubility compared to its free base form.[2]

Based on the general characteristics of azetidine-containing compounds and hydrochloride salts, the following qualitative solubility predictions can be made:

-

High Solubility: Expected in aqueous solutions, particularly at acidic to neutral pH. High solubility is also anticipated in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as Dimethyl Sulfoxide (DMSO).

-

Moderate to Low Solubility: Likely in less polar organic solvents such as acetonitrile, acetone, and dichloromethane.

-

Insoluble: Expected in non-polar solvents like hexanes and diethyl ether.

It is important to note that factors such as temperature and the precise pH of the aqueous medium can significantly influence solubility.[3]

Experimental Determination of Solubility: A Step-by-Step Guide

The following protocols describe the methodologies for determining both the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method used in early-stage drug discovery to assess the concentration at which a compound precipitates from a solution prepared by diluting a high-concentration stock solution (typically in DMSO).

Experimental Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

-

Aqueous Buffer Addition: Add a phosphate-buffered saline (PBS) solution (pH 7.4) to each well, typically in a 1:9 or 1:19 ratio of DMSO to buffer.

-

Incubation: Incubate the plate at room temperature (approximately 25°C) for a predetermined period, usually 1 to 2 hours, with gentle shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Diagram of Kinetic Solubility Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is a critical parameter for later-stage drug development and formulation.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent (e.g., water, PBS at various pH values, ethanol, methanol, acetonitrile).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The measured concentration represents the thermodynamic solubility in that specific solvent at the given temperature.

Diagram of Thermodynamic Solubility Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Data for this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |

| Water | 25 | Thermodynamic | ||

| PBS (pH 5.0) | 25 | Thermodynamic | ||

| PBS (pH 7.4) | 25 | Thermodynamic | ||

| PBS (pH 7.4) | 25 | Kinetic | ||

| Ethanol | 25 | Thermodynamic | ||

| Methanol | 25 | Thermodynamic | ||

| DMSO | 25 | Thermodynamic | ||

| Acetonitrile | 25 | Thermodynamic |

This table serves as a template for organizing experimentally determined data.

Conclusion

While publicly available quantitative solubility data for this compound is limited, its structural features suggest good solubility in aqueous and polar organic solvents. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine the kinetic and thermodynamic solubility of this compound. Accurate solubility data is indispensable for advancing the development of new chemical entities, and the methodologies outlined herein will enable scientists to generate the critical data needed for informed decision-making in their research and development endeavors.

References

- Solubility of Things. Azetidine-2,4-dicarboxylic acid.

- ChemicalBook. 3-METHYL-3-AZETIDINECARBONITRILE HYDROCHLORIDE - Safety Data Sheet.

- BenchChem. An In-depth Technical Guide on the Solubility of 3-Phenoxyazetidine in Organic Solvents.

- Smolecule. Buy 3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride.

- MySkinRecipes. 3-Ethylazetidine-3-carbonitrile hydrochloride.

- ChemicalBook. 3-METHYLAZETIDINE HYDROCHLORIDE - Safety Data Sheet.

- BLD Pharm. 936850-33-8|this compound.

- BenchChem. An In-depth Technical Guide on the Solubility and Stability of 3-(Cyclohexanesulfonyl)azetidine.

- Solovyov, M. E., et al. THE CALCULATION OF SOLUBILITY PARAMETERS FOR NITRILE-BUTADIENE RUBBERS BY THE GROUP ADDITIVITY METHOD.

- CymitQuimica. Safety Data Sheet.

- Taylor & Francis Online. Azetidines in medicinal chemistry: emerging applications and approved drugs.

Sources

stability and degradation of 3-Methylazetidine-3-carbonitrile hydrochloride

An In-Depth Technical Guide to the Stability and Degradation of 3-Methylazetidine-3-carbonitrile hydrochloride

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1][2] Its rigid, four-membered azetidine core provides a unique three-dimensional scaffold for constructing novel molecular architectures, while the nitrile and methyl functionalities at the C3 position offer versatile handles for further synthetic elaboration.[2] As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its chemical stability is paramount for ensuring the development of safe, effective, and robust drug products.

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for investigating the . We will move from a theoretical assessment of its inherent structural liabilities to the practical design and execution of forced degradation studies, culminating in a robust analytical strategy for identifying and quantifying degradation products. The methodologies described herein are grounded in established principles of physical organic chemistry and aligned with the expectations of regulatory bodies such as the International Council for Harmonisation (ICH).[3]

The core of this molecule's stability profile is dictated by two key structural features:

-

The Strained Azetidine Ring: As a four-membered heterocycle, the azetidine ring possesses significant ring strain, making it susceptible to nucleophilic attack and ring-opening reactions, particularly under acidic conditions.[4][5]

-

The Electrophilic Carbonitrile Group: The carbon-nitrogen triple bond of the nitrile is a key functional group that is prone to hydrolysis, which can proceed through an amide intermediate to yield a carboxylic acid.[6][7]

This guide will dissect the potential degradation pathways stemming from these functionalities and provide actionable protocols for their experimental investigation.

Section 1: Theoretical Stability Assessment & Potential Degradation Pathways

Before initiating any experimental work, a theoretical analysis based on fundamental chemical principles can predict the most probable degradation pathways. This allows for a more targeted and efficient experimental design.

The Azetidine Ring: A Target for Acid-Catalyzed Ring Opening

The nitrogen atom in the azetidine ring is basic and will be readily protonated, especially in the presence of the hydrochloride salt or under acidic stress conditions. This protonation forms a highly reactive azetidinium ion. The increased ring strain and the positive charge make the ring susceptible to nucleophilic attack, leading to ring cleavage.[8][9] In an aqueous environment, the most likely nucleophile is water.

The proposed mechanism involves:

-

Protonation of the azetidine nitrogen to form the azetidinium ion.

-

Nucleophilic attack by a water molecule at one of the ring carbons adjacent to the nitrogen.

-

Cleavage of the C-N bond to relieve ring strain, resulting in a ring-opened amino alcohol.

Caption: Proposed mechanism for acid-catalyzed hydrolytic ring-opening of the azetidine moiety.

The Carbonitrile Group: Susceptibility to Hydrolysis

The nitrile group is at the same oxidation state as a carboxylic acid and can be hydrolyzed under both acidic and basic conditions.[6] This reaction typically proceeds in two distinct steps, allowing for the potential isolation of the amide intermediate, especially under carefully controlled conditions.[10]

-

Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom. Water then acts as a nucleophile, leading to the formation of an amide after tautomerization and deprotonation. Further hydrolysis of the amide yields the carboxylic acid.[6]

-

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form the amide. Saponification of the amide under basic conditions then yields the carboxylate salt.

Caption: Stepwise hydrolysis pathway for the carbonitrile functional group.

Predicted Degradation Products

Based on the two primary sites of reactivity, we can predict a network of potential degradation products. The relative rates of azetidine ring-opening versus nitrile hydrolysis will determine the major and minor degradants observed under different stress conditions.

| Product Name | Predicted Structure | Formation Pathway |

| 3-Methylazetidine-3-carboxamide | (Structure with -CONH2) | Initial hydrolysis of the nitrile group. |

| 3-Methylazetidine-3-carboxylic acid | (Structure with -COOH) | Complete hydrolysis of the nitrile group. |

| 3-amino-3-(cyanomethyl)-3-methylpropan-1-ol | (Ring-opened structure with -CN intact) | Hydrolytic ring-opening of the azetidine. |

| 3-amino-3-(carboxymethyl)-3-methylpropan-1-ol | (Ring-opened and fully hydrolyzed) | Combination of ring-opening and nitrile hydrolysis. |

Section 2: Designing and Executing a Forced Degradation Study

Forced degradation (or stress testing) is the cornerstone of stability analysis. It involves subjecting the compound to conditions more severe than accelerated stability testing to intentionally generate degradation products.[3] The outcomes are critical for determining degradation pathways, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods.[3][11]

Experimental Design: Stress Conditions

A well-designed study will evaluate the stability of this compound under a range of conditions as mandated by ICH guidelines.

| Stress Condition | Reagents & Conditions | Rationale & Causality |

| Acid Hydrolysis | 0.1 M HCl, 60°C | Simulates gastric pH and accelerates protonation-dependent pathways like azetidine ring-opening and nitrile hydrolysis.[4][6] |

| Base Hydrolysis | 0.1 M NaOH, 60°C | Promotes base-catalyzed nitrile hydrolysis. The free base of the azetidine is less prone to ring-opening. |

| Oxidative | 3% H₂O₂, Room Temp | Tests for susceptibility to oxidation. The tertiary amine of the azetidine is a potential site for N-oxide formation.[12] |

| Thermal | Solid state, 80°C | Assesses the intrinsic thermal stability of the molecule in the absence of solvent effects.[13] |

| Photolytic | Solution & Solid, ICH Q1B conditions (UV/Vis light) | Evaluates light sensitivity, which can induce photolytic cleavage or rearrangement reactions. |

Step-by-Step Protocol for Forced Degradation

This protocol ensures a consistent and reliable approach to stress testing. A single batch of the compound should be used for all studies.[11]

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1:1 Acetonitrile:Water) at a concentration of 1 mg/mL.

-

Stress Sample Preparation:

-

Acid/Base: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl or 0.2 M NaOH to achieve a final stressor concentration of 0.1 M.

-

Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Protect from light.

-

Control: Mix 1 mL of stock solution with 1 mL of purified water.

-

-

Incubation: Place the vials for acid, base, and thermal (if in solution) stress in a thermostatically controlled bath at the specified temperature. Keep the oxidative and control samples at room temperature.

-

Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation.

-

Quenching: Immediately neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively, to halt the degradation reaction. Dilute all samples with the mobile phase to an appropriate concentration for analysis.

-

Analysis: Analyze all samples, including the time-zero and control samples, using the developed stability-indicating analytical method.

Workflow Visualization

Caption: High-level workflow for the execution of forced degradation studies.

Section 3: Analytical Strategy for Stability Assessment

A robust analytical method is essential to accurately separate, identify, and quantify the parent compound and its degradation products.

Development of a Stability-Indicating HPLC Method

The primary analytical tool will be High-Performance Liquid Chromatography (HPLC), likely coupled with both UV and Mass Spectrometry (MS) detectors. The method is considered "stability-indicating" when it can resolve the drug substance from all potential degradation products and placebo components.

Protocol: HPLC Method Development

-

Column Selection: Start with a broad-applicability column, such as a C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.7 µm particle size). This provides good retention for moderately polar compounds.

-

Mobile Phase Screening:

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier improves peak shape for the basic azetidine nitrogen.

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Initial Gradient: Run a fast scouting gradient (e.g., 5% to 95% B in 10 minutes) on a mixture of all stressed samples (a "degradation cocktail") to visualize all generated peaks.

-

Gradient Optimization: Adjust the gradient slope and duration to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradant peaks.

-

Detector Settings:

-

Use a Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 210 nm) and to check for peak purity.

-

Couple the HPLC to a Mass Spectrometer (MS) to obtain mass information for all eluting peaks.

-

Structural Elucidation of Degradation Products

High-Resolution Mass Spectrometry (HRMS), often in tandem with MS/MS, is the definitive technique for identifying unknown degradants.[8][14]

-

Accurate Mass Measurement: HRMS provides a highly accurate mass-to-charge ratio (m/z) for each degradant, allowing for the determination of its elemental formula. This formula can be compared against the predicted structures from Section 1.

-

Fragmentation Analysis (MS/MS): By isolating a degradant ion and fragmenting it, MS/MS provides structural information. For example, the loss of water from a ring-opened product or the loss of ammonia from an amide intermediate would provide strong evidence for their respective structures.

Quantitative Analysis and Data Presentation

Once the method is validated, it can be used to quantify the degradation over time. The results should be presented clearly to demonstrate the stability profile.

Example Stability Data Table (Acid Hydrolysis at 60°C)

| Time (hours) | Parent Peak Area (%) | Degradant 1 (%) | Degradant 2 (%) | Total Degradation (%) | Mass Balance (%) |

| 0 | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |

| 2 | 96.5 | 2.1 | 1.3 | 3.5 | 99.9 |

| 4 | 92.1 | 4.5 | 3.2 | 7.9 | 99.8 |

| 8 | 85.3 | 8.8 | 5.7 | 14.7 | 99.8 |

| 24 | 68.9 | 19.8 | 11.1 | 31.1 | 99.8 |

Note: Percentages are based on area normalization. Mass balance confirms that all major degradants are accounted for.

Section 4: Summary and Recommendations

The stability profile of this compound is dictated by the reactivity of its strained azetidine ring and its hydrolyzable nitrile group.

-

Key Stability Liabilities: The compound is expected to be most sensitive to acidic and high-temperature conditions , which can promote both nitrile hydrolysis and azetidine ring-opening. The primary degradation products are likely to be the corresponding amide and carboxylic acid, as well as the ring-opened amino alcohol.

-

Handling and Storage Recommendations: Based on this profile, the compound should be stored in a cool, dry place, protected from light. Contact with acidic substances and high humidity should be avoided to minimize degradation. For formulation development, excipients should be carefully screened for acidity and water content.

-

Future Work: The insights gained from this forced degradation study form the basis for long-term stability studies under ICH-prescribed conditions and guide the selection of compatible excipients and packaging for final drug product development.

References

-

Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link][8][9]

-

Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1634–1640. [Link][4][5]

-

Alsante, K. M., Ando, A., Brown, R., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(1). [Link]

-

Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link][6]

-

Rani, S., & Singh, D. B. (2016). Forced Degradation Studies: A Tool for Intrinsic Stability Assessment of Drugs. MedCrave Online Journal of Pharmacy & Pharmaceutical Sciences, 2(3). [Link][3]

-

Gautam, A., & Kshirsagar, R. (2016). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 29(10). [Link][11]

-

MySkinRecipes. (n.d.). 3-Ethylazetidine-3-carbonitrile hydrochloride. [Link][2]

-

Nasser, M. N., et al. (2014). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Pharmacology & Pharmacy, 5, 829-861. [Link][12]

-

Chemistry university. (2021, April 5). Hydrolysis of Nitriles [Video]. YouTube. [Link][10]

-

Semantic Scholar. (n.d.). Study on the thermal decomposition mechanism of azetidine using low pressure pyrolysis method. [Link][13]

-

U.S. Department of Health and Human Services. (n.d.). 6. ANALYTICAL METHODS. [Link][14]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 3-Ethylazetidine-3-carbonitrile hydrochloride [myskinrecipes.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 7. Nitrile - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]

- 13. Study on the thermal decomposition mechanism of azetidine using low pressure pyrolysis method. | Semantic Scholar [semanticscholar.org]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

Core Safety and Handling Protocols for 3-Methylazetidine-3-carbonitrile hydrochloride

An In-Depth Technical Guide for Researchers

Introduction: Understanding the Molecule

3-Methylazetidine-3-carbonitrile hydrochloride (CAS No. 936850-33-8) is a specialized heterocyclic building block pivotal in medicinal chemistry and drug development.[1] Its structure, featuring a strained azetidine ring, a nitrile group, and a methyl substituent at a quaternary center, makes it a valuable intermediate for creating complex, bioactive molecules, particularly for central nervous system disorders and kinase inhibition research.[1][2]

However, this structural complexity also dictates its chemical reactivity and toxicological profile. The strained four-membered ring can be susceptible to nucleophilic ring-opening under certain conditions, the nitrile group presents its own set of potential hazards, and the hydrochloride salt form influences its physical properties and irritancy.[3] This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in the principles of risk assessment and the hierarchy of controls. It is intended for laboratory personnel engaged in research and development activities.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. The overall hazard profile of this compound is a composite of its constituent parts: the reactive azetidine ring, the nitrile functional group, and its nature as a hydrochloride salt. The primary risks are associated with irritation, acute toxicity upon ingestion or inhalation, and potential for serious eye damage.[4][5][6]

GHS Classification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards. Understanding these is the first step in implementing appropriate safety measures.

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word | References |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 | Warning | [5][7] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | GHS07 | Warning | [7] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 | Warning | [4][6] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 | Warning | [4][6] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 | Warning | [5][8] |

| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects | GHS09 | (none) | [6] |

Causality of Hazards

-

Irritation (Skin, Eyes, Respiratory): As a hydrochloride salt, the compound can exhibit acidic properties, particularly in the presence of moisture, leading to irritation of mucous membranes and skin.[9] The parent azetidine class of compounds can be corrosive, and this inherent reactivity contributes to the irritant nature.[10][11][12]

-

Acute Toxicity: The "harmful if swallowed or inhaled" classification is critical. While specific toxicological data is limited, this hazard is associated with the molecule as a whole.[4] It is a prudent practice to treat all nitrile-containing compounds with caution due to the potential for metabolic release of cyanide, although this specific pathway is not confirmed for this molecule. The primary risk from inhalation is acute irritation of the upper respiratory tract.[9]

-

Physical Form: The compound is a solid powder, meaning the primary exposure risk during handling is the generation of airborne dust.[6][9] This underscores the critical importance of engineering controls to prevent inhalation.

Section 2: The Hierarchy of Controls: A Systematic Approach to Safety

The most effective safety protocols prioritize engineering and administrative controls to minimize hazard exposure, with Personal Protective Equipment (PPE) serving as the final barrier.

Caption: The Hierarchy of Controls prioritizes engineering solutions over reliance on PPE.

Engineering Controls (Primary Barrier)

The single most important control measure when handling this compound is to work exclusively within a certified chemical fume hood .[13][14]

-

Causality: A fume hood provides constant negative pressure, ensuring that any dust generated during weighing or transfer is captured and exhausted away from the user's breathing zone. This directly mitigates the inhalation hazard (H332, H335). Keep the sash at the lowest possible height and at least 6 inches (15 cm) behind the plane of the sash.

Administrative Controls (Procedural Safety)

-

Standard Operating Procedures (SOPs): A detailed, written SOP for handling this chemical is mandatory. The SOP should cover every step from retrieval from storage to final disposal.

-

Designated Areas: All work with this compound should be restricted to a designated area within the fume hood. This area should be clearly marked. Protect the work surface with disposable, plastic-backed absorbent paper.[14]

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[5] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][14] Remove gloves and lab coats before leaving the work area to prevent cross-contamination.[15]

Section 3: Personal Protective Equipment (PPE)

PPE is not a substitute for robust engineering and administrative controls but is essential for protecting against splashes, spills, and residual contact.[9]

| Protection Type | Specification | Rationale and Best Practices |

| Hand Protection | Nitrile Gloves | Disposable nitrile gloves provide a sufficient barrier for incidental contact.[13][16] Crucially, they offer limited protection and must be removed and discarded immediately upon contamination. [15] For prolonged tasks or when handling solutions, consider double-gloving.[17] Inspect gloves for defects before use. |

| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Chemical splash goggles are mandatory.[9] Due to the serious eye irritation hazard (H319), a full-face shield must be worn over the goggles whenever there is a risk of splashing, such as when preparing solutions or during transfers.[13] |

| Skin & Body Protection | Laboratory Coat | A flame-resistant lab coat with tight-fitting cuffs is required. Ensure the coat is fully buttoned. |

| Respiratory Protection | NIOSH-approved Respirator | A respirator is generally not required if all work is conducted within a certified chemical fume hood.[9] However, if a hood is not available or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[9] |

Section 4: Safe Handling and Storage Protocols

Handling and Weighing

-

Preparation: Before handling, ensure the fume hood is operational, the work area is decontaminated, and all necessary PPE is donned.

-

Weighing: Conduct all weighing operations on a disposable weigh boat or paper within the fume hood to contain dust.

-

Transfers: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as pouring quickly from a height.

-

Solution Preparation: Add the solid slowly to the solvent. If heating is required, ensure the vessel is appropriately vented. Be aware that the parent azetidine compound is flammable, though this risk is low for the hydrochloride salt.[10][11]

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5][18][19] Several suppliers recommend storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[1][6]

-

Causality: These conditions are recommended to prevent degradation. As a hydrochloride salt, the compound may be hygroscopic. Storing under inert gas at reduced temperatures minimizes moisture uptake and potential thermal decomposition, ensuring the compound's integrity.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[9][20] Contact with strong bases will neutralize the hydrochloride salt, liberating the free base form of the azetidine, which may have different reactivity and stability profiles.

Section 5: Emergency Procedures

Immediate and correct response to an emergency is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and fire extinguishers.

Sources

- 1. 3-Ethylazetidine-3-carbonitrile hydrochloride [myskinrecipes.com]

- 2. Buy 3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride [smolecule.com]

- 3. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]

- 4. 3-METHYL-3-AZETIDINECARBONITRILE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. 3-METHYL-3-AZETIDINECARBONITRILE HYDROCHLORIDE | 936850-33-8 [amp.chemicalbook.com]

- 7. 936850-33-8|this compound|BLD Pharm [bldpharm.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. jwpharmlab.com [jwpharmlab.com]

- 10. chemos.de [chemos.de]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. Azetidine - Wikipedia [en.wikipedia.org]

- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 15. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]

- 16. westlab.com.au [westlab.com.au]

- 17. soscleanroom.com [soscleanroom.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. Azetidine - Safety Data Sheet [chemicalbook.com]